BenchChemオンラインストアへようこそ!

5-Bromo-7-methyl-1H-indazol-3-amine

Lipophilicity Drug-likeness Physicochemical property optimization

5-Bromo-7-methyl-1H-indazol-3-amine (CAS 1110502-50-5) is a trisubstituted 1H-indazole derivative bearing a bromine atom at C-5, a methyl group at C-7, and a primary amine at C-3. Its molecular formula is C₈H₈BrN₃ with a molecular weight of 226.07 g/mol.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1110502-50-5
Cat. No. B1524924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methyl-1H-indazol-3-amine
CAS1110502-50-5
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NN=C2N)Br
InChIInChI=1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12)
InChIKeyRTCUZXNDSBKYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-methyl-1H-indazol-3-amine (CAS 1110502-50-5): A Dual-Handle Indazole Building Block for Kinase-Focused Medicinal Chemistry


5-Bromo-7-methyl-1H-indazol-3-amine (CAS 1110502-50-5) is a trisubstituted 1H-indazole derivative bearing a bromine atom at C-5, a methyl group at C-7, and a primary amine at C-3. Its molecular formula is C₈H₈BrN₃ with a molecular weight of 226.07 g/mol [1]. The compound belongs to the 3-aminoindazole class, a privileged scaffold in ATP-competitive kinase inhibitor design, where the 3-aminoindazole core mimics the adenine moiety of ATP and forms conserved hydrogen bonds within the kinase hinge region [2]. As a chemical intermediate, the C-5 bromine serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, while the C-3 amine enables acylation, sulfonylation, reductive amination, and diazotization chemistries [3]. This dual reactivity profile, combined with the lipophilic and steric modulation provided by the C-7 methyl group, distinguishes it from simpler indazole building blocks.

Why Substituting 5-Bromo-7-methyl-1H-indazol-3-amine with a Generic Indazole Isomer Risks Synthetic and Biological Irreproducibility


Indazole-based building blocks are not interchangeable; the precise regiochemistry of substituents on the indazole core governs both downstream synthetic efficiency and biological target engagement. The C-5 bromine of 5-bromo-7-methyl-1H-indazol-3-amine is a validated vector for fragment elaboration via palladium-catalyzed cross-coupling, a reactivity profile that is absent in non-halogenated analogs such as 7-methyl-1H-indazol-3-amine (CAS 1000343-59-8) [1]. Conversely, the C-3 primary amine is essential for ATP-mimetic hinge binding in kinase targets—a pharmacophoric feature lost in 5-bromo-7-methyl-1H-indazole (CAS 156454-43-2), which lacks the 3-amino group entirely [2]. The C-7 methyl group additionally modulates lipophilicity (XLogP3 = 2.3) relative to the des-methyl analog 5-bromo-1H-indazol-3-amine (CAS 61272-71-7, LogP ~2.49), impacting solubility, membrane permeability, and downstream pharmacokinetic profiles of derived compounds . Substituting any single functional group—bromine, amine, or methyl—compromises either the synthetic versatility, the biological recognition, or the physicochemical tuning that makes this specific trisubstituted indazole a non-fungible intermediate in kinase-focused medicinal chemistry programs.

Quantitative Differentiation Evidence for 5-Bromo-7-methyl-1H-indazol-3-amine Versus Closest Analogs


Lipophilicity Modulation: C7-Methyl Lowers LogP by ~0.1–0.2 Units Relative to Des-Methyl Analog, Improving Drug-Likeness Window

The C-7 methyl substituent on 5-bromo-7-methyl-1H-indazol-3-amine reduces calculated lipophilicity compared to the des-methyl analog 5-bromo-1H-indazol-3-amine. PubChem-computed XLogP3-AA for the target compound is 2.3 [1], whereas the 7-des-methyl comparator 5-bromo-1H-indazol-3-amine (CAS 61272-71-7) has a reported LogP of 2.49 (Molbase) to 2.49 (BocSci) [2]. This represents a ΔLogP of approximately –0.2, which, while modest, falls within a range known to impact solubility and non-specific protein binding in fragment-to-lead optimization campaigns. The 7-methyl group also introduces steric bulk proximal to the hinge-binding 3-amino pharmacophore, which can influence kinase selectivity profiles in derived analogs [3].

Lipophilicity Drug-likeness Physicochemical property optimization

Dual Synthetic Handle Advantage: C5-Br Enables Cross-Coupling While C3-NH2 Provides Orthogonal Derivatization, Unavailable in Mono-Functional Analogs

5-Bromo-7-methyl-1H-indazol-3-amine uniquely combines two orthogonal reactive centers: the C-5 aryl bromide for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Heck) and the C-3 primary amine for acylation, sulfonylation, reductive amination, or diazotization/Sandmeyer chemistry . In contrast, 7-methyl-1H-indazol-3-amine (CAS 1000343-59-8) lacks the halogen handle entirely, precluding C-5 functionalization via cross-coupling. 5-Bromo-7-methyl-1H-indazole (CAS 156454-43-2) lacks the 3-amino group, eliminating hinge-binding ability and amine-targeted diversification. 5-Bromo-1-methyl-1H-indazol-3-amine (CAS 1000018-06-3) carries the methyl at N-1 rather than C-7, which alters the electronic environment of the indazole ring and may affect the regioselectivity of subsequent N-protection and coupling reactions [1]. The Slade et al. (2009) study demonstrates that protected 5-bromoindazoles participate efficiently in Buchwald reactions with a range of amines, validating the C-5 bromide as a robust synthetic handle [2].

Cross-coupling Parallel synthesis Fragment elaboration Medicinal chemistry

Validated Hinge-Binding Pharmacophore: 3-Aminoindazole Core Engages Kinase Hinge Region, Supported by Fragment Co-Crystal Structures

The 3-aminoindazole core present in 5-bromo-7-methyl-1H-indazol-3-amine is a validated hinge-binding fragment for ATP-competitive kinase inhibitors. The closely related fragment 5-bromo-1H-indazol-3-amine (lacking the 7-methyl) has been co-crystallized with the JAK2 kinase domain (PDB: 3E62), where it binds to the ATP hinge region [1]. In fragment-based discovery at SGX Pharmaceuticals, this bromoaminoindazole fragment demonstrated a mid-micromolar IC50 against JAK2 with high ligand efficiency; elaboration via replacement of bromine with a phenyl group improved affinity by 25-fold, ultimately yielding a 78 nM lead compound after further optimization [2]. The 1H-indazol-3-amine moiety has been independently validated as a hinge-binding motif in Bcr-Abl inhibitors, where phenyl-1H-indazol-3-amine serves as the hinge binding moiety (HBM) with potent enzymatic inhibition (IC50 = 0.014 μM against Bcr-AblWT) [3]. The C-7 methyl group in the target compound provides a subtle steric and electronic perturbation to this core, which can be exploited for kinase selectivity tuning.

Fragment-based drug discovery Kinase hinge binding ATP-competitive inhibitor JAK2

Physicochemical Profile Comparison: Balanced MW, PSA, and H-Bond Capacity Within Lead-Like Chemical Space

5-Bromo-7-methyl-1H-indazol-3-amine (MW = 226.07 Da, PSA = 54.7 Ų, HBD = 2, HBA = 2, RotB = 0) occupies a favorable position in fragment-based and lead-like chemical space [1]. Compared to the 7-des-methyl analog 5-bromo-1H-indazol-3-amine (MW = 212.05 Da), the target compound adds 14 Da while introducing a stereoelectronic control element. Compared to 7-methyl-1H-indazol-3-amine (MW = 147.18 Da, LogP = 2.03), the bromine atom adds approximately 79 Da but provides the essential cross-coupling handle. The compound's topological polar surface area (54.7 Ų) is identical to the parent 1H-indazol-3-amine scaffold, indicating that the bromine and methyl substituents do not increase polarity, which is favorable for membrane permeation [2]. With zero rotatable bonds (Fsp3 = 0.125), the molecule is highly rigid, a property associated with higher probability of successful crystallization of protein-ligand complexes in fragment screening campaigns .

Physicochemical properties Lead-likeness Fragment properties Drug design

Fragment-to-Lead Efficiency: Bromine at C5 as a Growth Vector for Rapid SAR Exploration via Suzuki-Miyaura Coupling

The C-5 bromine of 5-bromo-7-methyl-1H-indazol-3-amine functions as a built-in growth vector for fragment elaboration, enabling direct Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups without requiring pre-functionalization. This strategy was demonstrated in the development of Haspin kinase inhibitors, where 5-bromo-1H-indazol-3-amine was elaborated in two steps—Suzuki-Miyaura coupling with pyridine-4-boronic acid followed by N1 peptide coupling—to yield compound 16 with an IC50 of 0.580 μM against Haspin [1]. In the JAK2 fragment-based discovery program, replacement of the bromine with a phenyl group (via Suzuki coupling) improved affinity by 25-fold relative to the parent bromo fragment [2]. The presence of the C-7 methyl group in the target compound introduces steric bulk proximal to the hinge-binding region, which can be exploited to modulate selectivity against off-target kinases when the elaborated 5-aryl group extends toward the kinase specificity pocket [3].

Fragment-based drug discovery Suzuki-Miyaura coupling Structure-activity relationship Kinase inhibitor optimization

Regiochemical Integrity: C7-Methyl Substitution Avoids N1 vs. N2 Regioisomeric Ambiguity in Downstream Protection and Coupling Chemistry

Indazole protection chemistry is inherently regioselectivity-challenged: under basic conditions, N-1 and N-2 protection yields mixtures, while acidic conditions favor N-2 and thermodynamic conditions favor N-1 protection [1]. The C-7 methyl substituent on 5-bromo-7-methyl-1H-indazol-3-amine introduces steric hindrance adjacent to N-1, which can influence the N-1/N-2 protection ratio and bias regioselectivity toward N-2 under certain conditions. This is distinct from 5-bromo-1H-indazol-3-amine, which lacks the C-7 steric element, and from 5-bromo-1-methyl-1H-indazol-3-amine, where N-1 is pre-alkylated and the N-1/N-2 regioselectivity question is moot but the critical N1-H hinge-binding hydrogen bond donor is eliminated . The Slade et al. study demonstrated that protected 5-bromoindazoles with various substitution patterns participate in Buchwald reactions, and the substitution pattern affects both protection regioselectivity and subsequent coupling efficiency [2].

Regioselective protection Indazole N-functionalization Synthetic reproducibility Process chemistry

Optimal Procurement and Application Scenarios for 5-Bromo-7-methyl-1H-indazol-3-amine in Kinase Drug Discovery


Fragment-Based Kinase Inhibitor Screening and X-Ray Crystallography Campaigns

The 3-aminoindazole core has been crystallographically validated as an ATP-competitive hinge binder in JAK2 (PDB: 3E62) [1]. 5-Bromo-7-methyl-1H-indazol-3-amine is suitable as a starting fragment for soaking experiments, where its rigid structure (RotB = 0, Fsp3 = 0.125) favors co-crystallization, and the C-5 bromine provides anomalous scattering for unambiguous binding mode assignment via X-ray crystallography. The C-7 methyl offers a subtle steric probe to differentiate binding pocket topologies across kinase subfamilies.

Parallel Library Synthesis via C5 Cross-Coupling for Kinase SAR Exploration

The C-5 bromine enables parallel Suzuki-Miyaura coupling with diverse aryl/heteroaryl boronic acids to rapidly generate 5-aryl/heteroaryl-7-methyl-1H-indazol-3-amine libraries . This strategy was validated in the development of Haspin inhibitors, where analogous 5-bromoindazole intermediates were elaborated to compounds with IC50 values <1 μM [2]. The C-7 methyl group provides a fixed lipophilic/steric parameter while the 5-position is varied, enabling systematic SAR deconvolution at a single vector.

Dual-Functionalization Intermediate for Multivalent Kinase Probe Synthesis

The orthogonal reactivity of C5-Br and C3-NH2 permits sequential derivatization: C5 cross-coupling to establish kinase affinity, followed by C3 acylation/sulfonylation to install a linker, fluorescent tag, or biotin moiety for chemical biology applications (pull-down, cellular target engagement). This dual-handle capability is absent in mono-functional analogs such as 5-bromo-7-methyl-1H-indazole or 7-methyl-1H-indazol-3-amine [1]. Procurement of this single intermediate supports multiple project streams simultaneously.

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity Control

With an XLogP3 of 2.3, 5-bromo-7-methyl-1H-indazol-3-amine provides a starting lipophilicity approximately 0.2 log units lower than the des-methyl analog and 0.6 log units higher than the unsubstituted 1H-indazol-3-amine [1]. This intermediate LogP is ideal for lead optimization, where increasing lipophilicity during fragment growth must be carefully managed to avoid exceeding Lipinski's Rule of Five boundaries for downstream clinical candidates .

Quote Request

Request a Quote for 5-Bromo-7-methyl-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.